molecular formula C8H4BrFN2O2 B1288634 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione CAS No. 153504-80-4

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B1288634
CAS No.: 153504-80-4
M. Wt: 259.03 g/mol
InChI Key: DWZQVTQJIMJXCZ-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione is a chemical compound with the molecular formula C8H4BrFN2O2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione typically involves the bromination and fluorination of quinoxaline derivatives. One common method involves the reaction of 5-bromoquinoxaline-2,3-dione with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a specific range to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinoxaline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-chloro-1,4-dihydroquinoxaline-2,3-dione
  • 5-Bromo-7-iodo-1,4-dihydroquinoxaline-2,3-dione
  • 5-Bromo-7-methyl-1,4-dihydroquinoxaline-2,3-dione

Uniqueness

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZQVTQJIMJXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601234210
Record name 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153504-80-4
Record name 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153504-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman (Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (3.31 mL, 24.4 mmol) and 1,2-diamino-3-bromo-5-fluorobenzene (500 mg, 2.44 mmol) was heated to reflux under N2 for 5 h. The reaction mixture was dark brown. The reaction was allowed to cool to room temperature and the solid collected by vacuum filtration and rinsed with EtOH (30 mL). The brown solid was air dried for 1 hr to give 250 mg (39.6% crude yield). A portion of this solid was removed and dissolved in 1N NaOH (10 mL) and a few insoluble particles were removed by gravity filtration. The solution was treated with decolorizing carbon and the mixture was filtered through a pad of celite and the resulting solution acidified with 1N HCl. White crystals formed that were isolated by vacuum filtration and washed with water (20 mL). The crystals were dried in a drying pistol (0.05 torr, 78° C.) to yield 54.1 mg, mp 308°-310° C. (dec). 1H NMR (d6 -DMSO) δ6.2 (dd, 1H, JH6-8 =2.7, JH-F =9.3, ArH), 7.35 (dd, 1H, JH6-8 =2.4, JHF =8.4 Hz), 11.1 (br s, 1H, NH), 12.1 (brs, 1H, NH). EIHRMS calc. for C8H4BrFN2O2 : 257.9440, found 257.9455.
Quantity
3.31 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

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